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Compound of Interest

Compound Name: RN486

Cat. No.: B611973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase profile of

RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is

compiled from publicly available scientific literature and product specifications.

Introduction to RN486
RN486 is a reversible, orally active small molecule inhibitor of Bruton's tyrosine kinase (BTK), a

non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1]

BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has

therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases such as

rheumatoid arthritis and systemic lupus erythematosus.[1][2] RN486 exerts its inhibitory effect

by competing with ATP for binding to the kinase domain of BTK.

On-Target and Off-Target Kinase Activity
RN486 is a highly potent inhibitor of BTK with a reported IC50 of 4.0 nM and a dissociation

constant (Kd) of 0.31 nM.[1][2] While described as a selective inhibitor, detailed profiling has

revealed activity against a limited number of other kinases, primarily within the Tec family of

kinases.
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Target Kinase Assay Type Inhibition Value Reference

BTK Enzymatic Assay IC50 = 4.0 nM [1][2]

Competitive Binding

Assay
Kd = 0.31 nM [1][2]

Slk Not Specified IC50 = 43 nM

Tec Not Specified IC50 = 64 nM

Broad Kinase Panel Screening
RN486 has been evaluated for its selectivity against a broad panel of 369 kinases using the

KINOMEscan™ platform. The results of this screening indicated that RN486 is a highly

selective inhibitor of BTK. However, the complete quantitative data from this comprehensive

screen is not publicly available. The known off-target activities are summarized in the table

above.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

RN486's kinase profile.

BTK Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of RN486 required to inhibit 50% of BTK enzymatic

activity.

Methodology: A common method for this is a luminescence-based kinase assay, such as the

ADP-Glo™ Kinase Assay.

Materials:

Recombinant human BTK enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP at a concentration near the Km for BTK

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/RN486.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5467183/
https://www.medchemexpress.com/RN486.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5467183/
https://www.benchchem.com/product/b611973?utm_src=pdf-body
https://www.benchchem.com/product/b611973?utm_src=pdf-body
https://www.benchchem.com/product/b611973?utm_src=pdf-body
https://www.benchchem.com/product/b611973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suitable substrate (e.g., a poly(Glu, Tyr) peptide)

RN486 serially diluted in DMSO

ADP-Glo™ Reagent and Kinase Detection Reagent

Microplate luminometer

Procedure:

A kinase reaction is set up in a multi-well plate containing the kinase buffer, BTK enzyme,

and substrate.

Serial dilutions of RN486 (or vehicle control, DMSO) are added to the wells.

The reaction is initiated by the addition of ATP.

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g.,

60 minutes).

The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining

ATP.

The Kinase Detection Reagent is added to convert the ADP generated into a luminescent

signal.

Luminescence is measured using a microplate luminometer.

The data is normalized to controls, and the IC50 value is calculated by fitting the dose-

response curve to a four-parameter logistic equation.

BTK Competitive Binding Assay (Kd Determination)
Objective: To determine the dissociation constant (Kd) of RN486 for BTK.

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based

assay is a common method.

Materials:
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Recombinant human BTK enzyme (often tagged, e.g., with GST or His)

A fluorescently labeled probe known to bind to the BTK active site (e.g., a labeled ATP-

competitive inhibitor)

A lanthanide-labeled antibody that specifically binds the enzyme tag (e.g., anti-GST-

Europium)

RN486 serially diluted in DMSO

Assay buffer

TR-FRET compatible microplate reader

Procedure:

The tagged BTK enzyme is incubated with the lanthanide-labeled antibody.

Serial dilutions of RN486 (or vehicle control) are added to the wells of a microplate.

The fluorescently labeled probe is added to all wells.

The BTK-antibody complex is added to initiate the binding reaction.

The plate is incubated to allow the binding to reach equilibrium.

The TR-FRET signal is measured. When the fluorescent probe is bound to the BTK-

antibody complex, FRET occurs between the lanthanide and the fluorescent label.

Unlabeled RN486 competes with the fluorescent probe for binding to BTK, leading to a

decrease in the FRET signal.

The Kd is determined by analyzing the competition binding curve.

KINOMEscan™ Profiling
Objective: To assess the selectivity of RN486 across a broad range of human kinases.

Methodology: The KINOMEscan™ platform is a proprietary competition binding assay.
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General Principle:

The kinase of interest is tagged and immobilized on a solid support.

RN486 is added at a fixed concentration (e.g., 1 µM) to the kinase-bound support.

A broad-spectrum, immobilized kinase inhibitor is added as a competitor.

The amount of the test kinase that remains bound to the solid support is quantified. If

RN486 binds to the kinase, it will prevent the kinase from binding to the immobilized

inhibitor, resulting in a lower amount of kinase captured on the support.

The results are typically reported as a percentage of the DMSO control, where a lower

percentage indicates stronger binding of the test compound.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the relevant signaling pathway and a typical experimental

workflow for kinase inhibitor profiling.
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Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by RN486.
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Caption: A generalized workflow for kinase inhibitor profiling, from initial screening to off-target

identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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